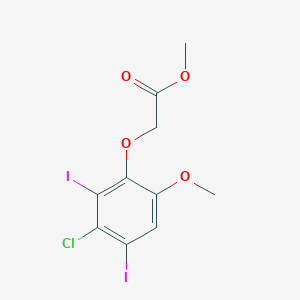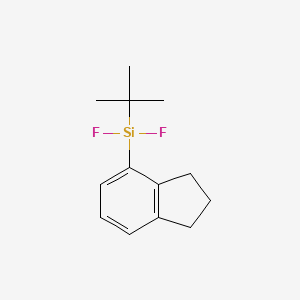
tert-Butyl(2,3-dihydro-1H-inden-4-yl)difluorosilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl(2,3-dihydro-1H-inden-4-yl)difluorosilane is a chemical compound that belongs to the class of organosilicon compounds It features a tert-butyl group attached to a difluorosilane moiety, which is further connected to a 2,3-dihydro-1H-inden-4-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl(2,3-dihydro-1H-inden-4-yl)difluorosilane typically involves the reaction of a suitable precursor with a difluorosilane reagent. One common method involves the use of tert-butyl lithium and 2,3-dihydro-1H-inden-4-yl chloride, followed by the introduction of difluorosilane under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent product quality and high yield. The reaction conditions are optimized to minimize the formation of by-products and to ensure the efficient use of reagents.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl(2,3-dihydro-1H-inden-4-yl)difluorosilane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of silanes with different substitution patterns.
Substitution: The difluorosilane moiety can participate in nucleophilic substitution reactions, leading to the formation of new silicon-containing compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like Grignard reagents and organolithium compounds are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols or siloxanes, while substitution reactions can produce a variety of organosilicon compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
tert-Butyl(2,3-dihydro-1H-inden-4-yl)difluorosilane has several applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of more complex organosilicon compounds.
Biology: The compound can be used in the development of silicon-based biomaterials.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component of medical devices.
Industry: It is used in the production of specialty polymers and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of tert-Butyl(2,3-dihydro-1H-inden-4-yl)difluorosilane involves its interaction with molecular targets through its silicon-fluorine bonds. These interactions can influence the reactivity and stability of the compound, making it useful in various catalytic and synthetic applications. The pathways involved in its mechanism of action are still under investigation, but it is believed that the compound can act as a Lewis acid, facilitating various chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl(2,3-dihydro-1H-inden-5-yl)carbamate
- tert-Butyl(5-chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)carbamate
- Methyl 2,3-dihydro-1H-inden-5-ylcarbamate
Uniqueness
tert-Butyl(2,3-dihydro-1H-inden-4-yl)difluorosilane is unique due to its difluorosilane moiety, which imparts distinct chemical properties compared to other similar compounds. The presence of the difluorosilane group enhances its reactivity and makes it suitable for specific applications in catalysis and material science.
Eigenschaften
CAS-Nummer |
647842-22-6 |
|---|---|
Molekularformel |
C13H18F2Si |
Molekulargewicht |
240.36 g/mol |
IUPAC-Name |
tert-butyl-(2,3-dihydro-1H-inden-4-yl)-difluorosilane |
InChI |
InChI=1S/C13H18F2Si/c1-13(2,3)16(14,15)12-9-5-7-10-6-4-8-11(10)12/h5,7,9H,4,6,8H2,1-3H3 |
InChI-Schlüssel |
CTGCLBYKFMGUIF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C1=CC=CC2=C1CCC2)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-Hydroxy-N,N-bis[(pyridin-2-yl)methyl]quinoline-2-carboxamide](/img/structure/B12585022.png)
![(3-{[(Bicyclo[2.2.1]hept-5-en-2-yl)methyl]sulfanyl}propyl)(trimethoxy)silane](/img/structure/B12585026.png)
![[(3-tert-Butylcyclopenta-2,4-dien-1-ylidene)methyl]benzene](/img/structure/B12585027.png)
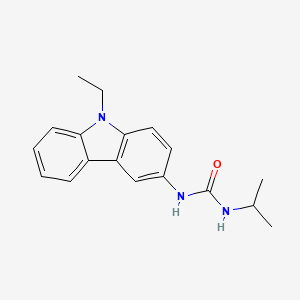
![N-[(2S)-2-Fluoro-2-(4-iodophenyl)propyl]propane-2-sulfonamide](/img/structure/B12585032.png)
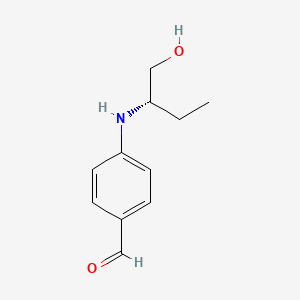
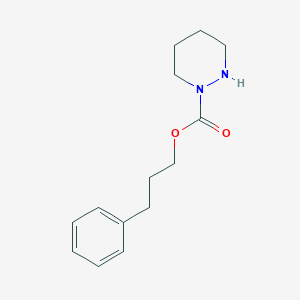
![2,3-Bis[(5-bromopentyl)oxy]-6,7,10,11-tetrakis(hexyloxy)triphenylene](/img/structure/B12585053.png)
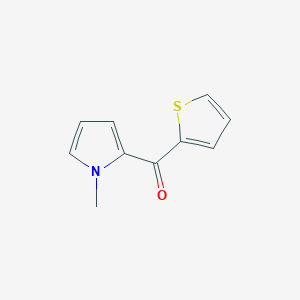

![Benzenecarbohydrazonoylbromide, N-[2-nitro-4-(trifluoromethyl)phenyl]-](/img/structure/B12585075.png)
